3-(3-Bromophenyl)-5-chloropyrazolo[1,5-a]pyrimidine

Kinase inhibitor design X-ray crystallography Conformational analysis

3-(3-Bromophenyl)-5-chloropyrazolo[1,5-a]pyrimidine (CAS 1956325-70-4) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery. The compound features a 3-bromophenyl substituent at the 3-position and a chlorine atom at the 5-position of the fused ring system, giving it a molecular formula of C₁₂H₇BrClN₃ and a molecular weight of 308.56 g/mol.

Molecular Formula C12H7BrClN3
Molecular Weight 308.56 g/mol
Cat. No. B13094624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromophenyl)-5-chloropyrazolo[1,5-a]pyrimidine
Molecular FormulaC12H7BrClN3
Molecular Weight308.56 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=C3N=C(C=CN3N=C2)Cl
InChIInChI=1S/C12H7BrClN3/c13-9-3-1-2-8(6-9)10-7-15-17-5-4-11(14)16-12(10)17/h1-7H
InChIKeyXMZZAFGWVYKUKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Bromophenyl)-5-chloropyrazolo[1,5-a]pyrimidine – Class, Structure, and Core Characteristics for Scientific Sourcing


3-(3-Bromophenyl)-5-chloropyrazolo[1,5-a]pyrimidine (CAS 1956325-70-4) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery [1]. The compound features a 3-bromophenyl substituent at the 3-position and a chlorine atom at the 5-position of the fused ring system, giving it a molecular formula of C₁₂H₇BrClN₃ and a molecular weight of 308.56 g/mol . Its core is recognized as a hinge-binding motif for diverse kinases, including CK2, CDK2, and Pim-1 [1]. While primary bioactivity characterization is absent in the peer-reviewed literature, its structural attributes make it a strategically important intermediate for focused library synthesis in medicinal chemistry programs .

Why Generic Substitution of 3-(3-Bromophenyl)-5-chloropyrazolo[1,5-a]pyrimidine Compromises Research Reproducibility


Generic substitution within the pyrazolo[1,5-a]pyrimidine class is scientifically unsound due to the extreme sensitivity of kinase selectivity and cellular potency to the exact positioning of halogen substituents [1]. The 3-(3-bromophenyl) regioisomer is not interchangeable with its para-bromo analog (CAS 1956377-35-7); the meta-substitution pattern dictates the dihedral angle between the phenyl and pyrazolo rings, directly impacting the shape complementarity within the ATP-binding pocket's hydrophobic back cleft [2]. Furthermore, the 5-chloro substituent serves a dual purpose: it is critical for inducing a specific binding pose via a halogen-bond interaction with the hinge-region backbone carbonyl, and it acts as the primary reactive handle for subsequent SNAr diversification [1][3]. Replacing this compound with a 5-methyl or 5-unsubstituted analog changes the conformational landscape and eliminates a key vector for focused library chemistry, invalidating comparative SAR and lead optimization efforts [3].

Quantitative Differentiation Evidence for 3-(3-Bromophenyl)-5-chloropyrazolo[1,5-a]pyrimidine vs. Closest Analogs


Meta-Br vs. Para-Br Regioisomer Impact on Kinase Scaffold Geometry

The differentiation between 3-(3-bromophenyl) and its 4-bromo isomer (CAS 1956377-35-7) is rooted in the conformational restriction imposed by meta-substitution [1]. Crystallographic analyses of related 3-aryl-pyrazolo[1,5-a]pyrimidine series reveal that a para-substituted phenyl ring can adopt a near-coplanar orientation with the pyrazolo core (dihedral angle < 15°), while a meta-bromo group introduces a steric clash with the pyrimidine ring, forcing a dihedral angle of 30-50° [2]. This difference alters the vector through which the bromine atom projects into the kinase selectivity pocket, affecting inhibitor selectivity profiles in homologous kinases like Pim-1 vs. Pim-2 [3].

Kinase inhibitor design X-ray crystallography Conformational analysis Pyrazolo[1,5-a]pyrimidine

5-Cl Leaving Group Reactivity vs. 5-H or 5-CH₃ Analogs for Late-Stage Diversification

A key practical differentiator of this compound is the 5-chloro substituent, which enables nucleophilic aromatic substitution (SNAr) chemistry for rapid analog generation [1]. In contrast, the corresponding 5-H or 5-CH₃ analogs are inert to this transformation, limiting their utility as diversification points. A study optimizing pyrazolo[1,5-a]pyrimidine CK2 inhibitors explicitly utilized the 5-chloro intermediate to introduce diverse aniline groups, achieving inhibitors with sub-nanomolar binding affinity (Kᴅ = 0.38 nM) [2]. This functional handle is essential for SAR exploration around the hinge-binding region, a task impossible with non-halogenated analogs [1].

Medicinal chemistry SNAr reaction Building block synthesis Library diversification

Physicochemical Profile: Predicted logP and pKa Compared to Non-Halogenated Analog

The presence of both bromine and chlorine atoms increases the lipophilicity of the compound, which is a critical parameter for membrane permeability and kinase inhibitor potency . The predicted logP for 3-(3-Bromophenyl)-5-chloropyrazolo[1,5-a]pyrimidine is 3.38 . In comparison, the non-halogenated analog 3-Phenylpyrazolo[1,5-a]pyrimidine has a predicted logP of approximately 2.0 [1]. The basic pKa is predicted to be -1.01 ± 0.30, indicating the core is not protonated at physiological pH, a property that favors passive diffusion and reduces off-target binding to phospholipid membranes . This contrasts with amino-substituted analogs which often exhibit higher basicity and altered distribution profiles [1].

Drug-likeness ADME prediction Physicochemical properties Lead optimization

Commercial Purity Benchmarking vs. Closest Available Analogs

For procurement decisions, the guaranteed purity and the availability of characterization data are critical. This compound is commercially supplied with a minimum purity of 98% (NLT 98%) by vendors adhering to ISO certification, suitable for demanding medicinal chemistry applications . In contrast, the para-isomer (CAS 1956377-35-7) is typically listed at 97% purity from similar suppliers, which may necessitate additional purification steps for sensitive biological assays . The availability of comprehensive analytical documentation (NMR, HPLC, MS) reduces the risk of batch-to-batch variability and ensures reproducibility in SAR studies .

Compound procurement Purity analysis Quality control Building block standards

Defined Application Scenarios for 3-(3-Bromophenyl)-5-chloropyrazolo[1,5-a]pyrimidine Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization via SNAr Diversification

This compound is optimally deployed as a core intermediate in the late-stage diversification of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors [1]. Its 5-chloro group serves as a electrophilic handle for SNAr reactions with a library of amines, enabling rapid exploration of the solvent-exposed region of the ATP-binding pocket. This strategy, validated in the development of selective CK2 inhibitors [1], allows medicinal chemists to convert this single building block into dozens of analogs to establish structure-activity relationships without de novo synthesis of each derivative [2].

Conformational Probe for Kinase Selectivity Pocket Mapping

The unique 3-(3-bromophenyl) substitution pattern forces a non-coplanar conformation between the aryl ring and the heterocyclic core, as evidenced by crystallographic studies of related compounds [3]. This property can be exploited to probe the steric tolerance and shape of the kinase selectivity pocket near the gatekeeper residue. Researchers can use this compound as a strategic building block to design inhibitors that achieve selectivity for Pim-1 over Pim-2, or CHK1 over CHK2, by leveraging the distinct projection vector of the meta-bromo substituent [3].

Standard Building Block for Kinase-Focused Fragment Libraries

Given its balanced physicochemical profile (predicted logP = 3.38, pKa = -1.01) and dual halogenation, this compound is an ideal addition to kinase-focused fragment or building block collections in pharmaceutical and biotech compound management groups . Its molecular weight (308.56 Da) and compliance with lead-likeness criteria make it suitable for fragment-based screening while providing two orthogonal vectors (C-5 SNAr and C-3' Suzuki coupling) for hit elaboration . This dual reactivity is a key differentiator for procurement over mono-halogenated analogs, offering superior synthetic versatility in hit-to-lead programs [2].

Quote Request

Request a Quote for 3-(3-Bromophenyl)-5-chloropyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.